5-Nitro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
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Overview
Description
5-Nitro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a complex organic compound with the molecular formula C₁₁H₉NO₄ and a molecular weight of 219.19 g/mol . This compound is characterized by its unique cyclopropane-fused indene structure, which includes a nitro group and a carboxylic acid functional group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a cyclopropane-fused indene precursor, followed by carboxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced organic synthesis capabilities. The production process involves stringent quality control measures to ensure the compound’s purity and consistency for research applications .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyclopropane-fused indene derivatives.
Scientific Research Applications
5-Nitro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is utilized in various scientific research applications, including:
Chemistry: As a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigating its potential biological activities and interactions with biomolecules.
Medicine: Exploring its potential as a pharmacophore in drug discovery and development.
Industry: Used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Nitro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, making the compound a valuable tool for studying cellular processes and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: Similar structure with a bromine atom instead of a nitro group.
1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: Lacks the nitro group, providing a simpler structure for comparative studies.
Uniqueness
5-Nitro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is unique due to its combination of a nitro group and a carboxylic acid functional group within a cyclopropane-fused indene framework. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H9NO4 |
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Molecular Weight |
219.19 g/mol |
IUPAC Name |
5-nitro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c13-11(14)10-7-4-6-5(9(7)10)2-1-3-8(6)12(15)16/h1-3,7,9-10H,4H2,(H,13,14) |
InChI Key |
NBBLBAZFTMEAGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2C(=O)O)C3=C1C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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